
S-5751
描述
S 5751 是一种前列腺素 DP 受体拮抗剂,专门针对 DP1 受体。 它在支气管哮喘治疗方面显示出潜力,因为它能够抑制前列腺素 D2 的作用,前列腺素 D2 是一种参与炎症反应的化合物 .
准备方法
S 5751 的合成涉及几个步骤:
酯化: 5-羟基苯并噻吩-3-羧酸用乙酸酐在吡啶中酯化,生成 5-乙酰氧基衍生物。
酰氯的形成: 5-乙酰氧基衍生物用亚硫酰氯处理,形成相应的酰氯。
缩合: 然后将酰氯与双环胺缩合,生成酰胺。
化学反应分析
S 5751 经历各种化学反应:
氧化: 伯醇可以使用试剂(例如次氯酸钠,在 2,2,6,6-四甲基哌啶-1-氧基存在下)氧化成醛。
取代: 该化合物可以进行取代反应,特别是涉及苯并噻吩部分。
科学研究应用
作用机理
S 5751 通过拮抗前列腺素 D2 受体 DP1 发挥其作用。这种抑制阻止了导致炎症和过敏反应的下游信号通路激活。 该化合物特异性地抑制富含血小板血浆中由前列腺素 D2 诱导的环腺苷酸的生成 .
作用机制
S 5751 exerts its effects by antagonizing the prostaglandin D2 receptor DP1. This inhibition prevents the activation of downstream signaling pathways that lead to inflammation and allergic responses. The compound specifically inhibits the generation of cyclic adenosine monophosphate in platelet-rich plasma induced by prostaglandin D2 .
相似化合物的比较
与其他前列腺素受体拮抗剂相比,S 5751 在对 DP1 受体的选择性方面独树一帜。类似的化合物包括:
前列腺素 E2 受体拮抗剂: 这些化合物靶向不同的前列腺素受体,对炎症和过敏反应有不同的影响。
血栓烷受体拮抗剂: 这些化合物抑制血栓烷受体,血栓烷受体参与血小板聚集和血管收缩.
S 5751 由于其对 DP1 受体的特异性作用而脱颖而出,使其成为哮喘研究和潜在的其他炎症性疾病中的一种有价值的工具。
生物活性
S-5751 is a novel compound primarily recognized for its role as a selective antagonist of the prostaglandin D2 (PGD2) receptor. This compound has garnered attention due to its potential therapeutic applications in treating allergic conditions and other inflammatory diseases. The following sections detail the synthesis, biological activity, pharmacological profiles, and relevant case studies associated with this compound.
This compound is synthesized from a bicyclic framework, specifically utilizing the 6,6-dimethylbicyclo[3.1.1]heptane ring system. This structure is significant as it enhances the binding affinity to PGD2 receptors compared to earlier derivatives that utilized the bicyclo[2.2.1]heptane scaffold. The compound's chemical formula and molecular weight have been optimized to improve its pharmacokinetic properties.
Property | Value |
---|---|
Chemical Formula | CHNO |
Molecular Weight | 293.33 g/mol |
Solubility | Soluble in DMSO |
This compound functions primarily by inhibiting the action of PGD2, a lipid mediator implicated in various allergic responses and inflammation. The compound has been shown to effectively block cAMP generation induced by PGD2 in platelet-rich plasma, with an IC50 value of 0.12 μM . This inhibition is critical as cAMP plays a pivotal role in mediating cellular responses to inflammatory stimuli.
Pharmacological Profiles
In preclinical studies, this compound demonstrated significant efficacy in various animal models of allergic diseases:
- Allergic Rhinitis : this compound effectively reduced eosinophil infiltration and other inflammatory markers.
- Asthma Models : The compound exhibited potent antiallergic effects, significantly decreasing airway hyperresponsiveness.
- Conjunctivitis : In models simulating allergic conjunctivitis, this compound reduced symptoms and inflammation.
These findings suggest that this compound may serve as a promising candidate for developing new treatments for allergic conditions.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Allergic Responses :
- A study conducted by Shionogi Research Laboratories reported that this compound significantly suppressed allergic responses in animal models, demonstrating its potential as an alternative treatment for allergies .
- The study highlighted that this compound's mechanism involves blocking PGD2 receptor pathways, which are crucial in mediating allergic reactions.
- Clinical Implications :
- Comparative Analysis :
属性
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-2-[(5-hydroxy-1-benzothiophene-3-carbonyl)amino]-6,6-dimethyl-3-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4S/c1-25(2)16-11-15(7-5-3-4-6-8-22(28)29)23(20(25)12-16)26-24(30)19-14-31-21-10-9-17(27)13-18(19)21/h3,5,9-10,13-16,20,23,27H,4,6-8,11-12H2,1-2H3,(H,26,30)(H,28,29)/b5-3-/t15-,16-,20-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHFWFKSIYJEK-MFJOXFORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C(C1C2)NC(=O)C3=CSC4=C3C=C(C=C4)O)CC=CCCCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@@H]([C@H]([C@@H]1C2)NC(=O)C3=CSC4=C3C=C(C=C4)O)C/C=C\CCCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209268-36-0 | |
Record name | S-5751 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209268360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-5751 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA0E7U1R52 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。